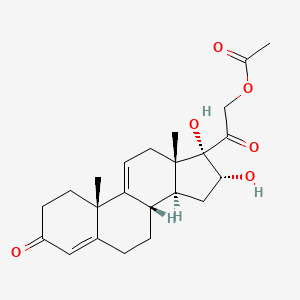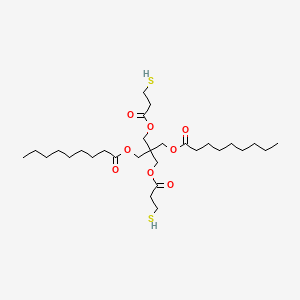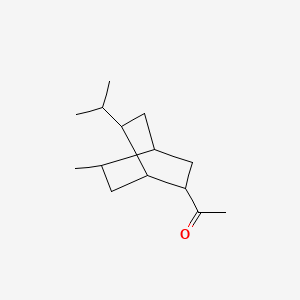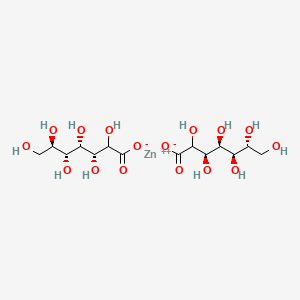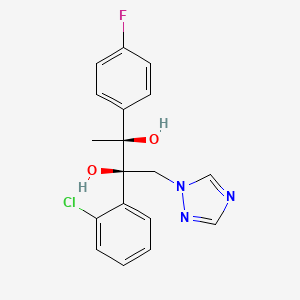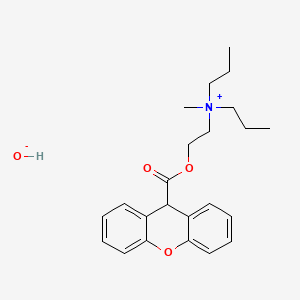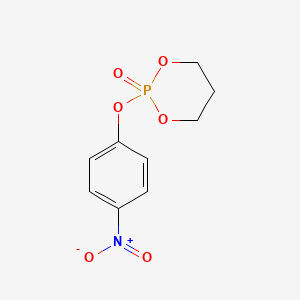
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide is a chemical compound with the molecular formula C₉H₁₀NO₆P It is known for its unique structure, which includes a dioxaphosphorinane ring and a nitrophenoxy group
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide typically involves the reaction of a suitable phosphorane precursor with a nitrophenol derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and nitrophenoxy group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.
Nitrophenoxy compounds: Compounds with the nitrophenoxy group but different core structures
Properties
CAS No. |
2365-54-0 |
|---|---|
Molecular Formula |
C9H10NO6P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-2-4-9(5-3-8)16-17(13)14-6-1-7-15-17/h2-5H,1,6-7H2 |
InChI Key |
UKSOBVMJOUMHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


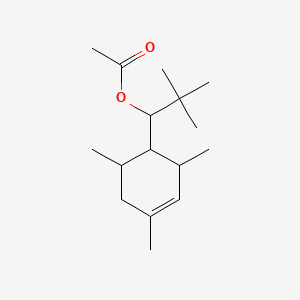
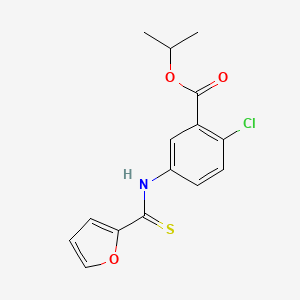
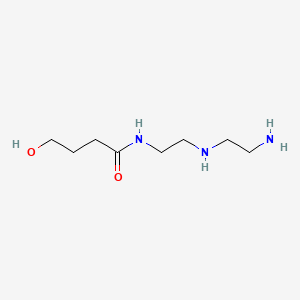

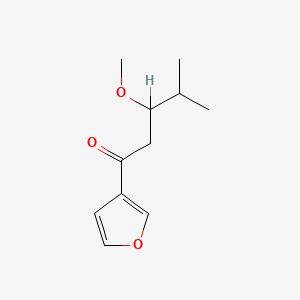
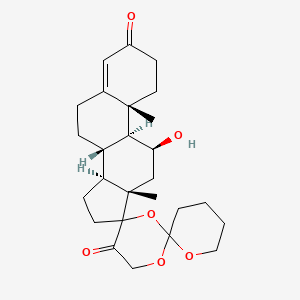

![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
